![molecular formula C22H20N2Na4O10 B1667741 Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate CAS No. 126824-24-6](/img/structure/B1667741.png)
Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate
Overview
Description
BAPTA Tetrasodium is a selective fluorescent chelator for calcium.
Scientific Research Applications
Calcium Signaling Studies
BAPTA, Tetrasodium Salt is widely used in calcium signaling studies. It is a sensitive compound for investigating signal transduction and apoptotic cascades, particularly in neuroscience research. It allows for the spectrophotometric monitoring of extracellular Ca2+ levels with minimal sensitivity to pH changes .
2. Measurement and Control of Ca2+ Levels This compound is utilized for measuring and controlling calcium levels in various cell types, including eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells .
Use with Formazan Dyes
In conjunction with certain formazan dyes, BAPTA can be employed in a colorimetric assay for Mg2+ .
Selectivity for Ca2+ Over Mg2+
BAPTA exhibits a high selectivity for Ca2+ over Mg2+, making it an effective chelator to control the level of extracellular Ca2+. It is more selective than other chelators like EDTA and EGTA .
Mechanism of Action
Target of Action
BAPTA, Tetrasodium Salt, is a selective calcium (Ca2+) chelator . It exhibits a 105-fold greater affinity for Ca2+ than for magnesium (Mg2+) . The primary target of BAPTA, Tetrasodium Salt is extracellular Ca2+ . By binding to Ca2+, it helps control the level of extracellular Ca2+, which plays a crucial role in various cellular processes .
Mode of Action
BAPTA, Tetrasodium Salt, operates by forming complexes with Ca2+ . Once BAPTA forms a complex with Ca2+, the UV spectrum shifts from 254 nm to 279 nm at pH >6.0 . This property makes it useful for spectrophotometric monitoring of extracellular Ca2+ levels .
Biochemical Pathways
The primary biochemical pathway affected by BAPTA, Tetrasodium Salt, involves the regulation of Ca2+ signaling . By chelating Ca2+, BAPTA, Tetrasodium Salt, can influence various cellular processes that are regulated by Ca2+, including muscle contraction, neurotransmitter release, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of BAPTA, Tetrasodium Salt, are largely determined by its solubility and stability. It is soluble in water up to 10 mg/mL , which facilitates its distribution in aqueous biological environments.
Result of Action
The chelation of Ca2+ by BAPTA, Tetrasodium Salt, can have significant effects at the molecular and cellular levels. By controlling the level of extracellular Ca2+, it can influence various Ca2±dependent cellular processes . For example, it has been used for the measurement and control of Ca2+ levels in eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells .
Action Environment
The action of BAPTA, Tetrasodium Salt, can be influenced by environmental factors such as pH and temperature . Its Ca2+ chelating activity is less sensitive to pH changes , making it useful for applications where pH may vary. It is recommended to store at room temperature , indicating that it has good stability under normal environmental conditions.
properties
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMLJACYSGFKD-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2Na4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370593 | |
Record name | BAPTA-Na4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate | |
CAS RN |
126824-24-6 | |
Record name | BAPTA-Na4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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